molecular formula C11H12BrCl2N3O2 B052253 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide CAS No. 70380-52-8

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

Cat. No.: B052253
CAS No.: 70380-52-8
M. Wt: 369.04 g/mol
InChI Key: YLRMJCGZUFXWLD-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its quinazoline core structure, which is substituted with amino and dichloro groups, and an acetic acid methyl ester moiety. The compound is often used in research settings due to its unique chemical properties and potential biological activities.

Scientific Research Applications

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Amino and Dichloro Groups: The amino and dichloro substituents are introduced via electrophilic substitution reactions, often using reagents like chlorinating agents (e.g., thionyl chloride) and amination reagents (e.g., ammonia or amines).

    Esterification: The acetic acid moiety is esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Monohydrobromide Salt: The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dichloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for amination reactions.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide
  • 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Ethyl Ester Hydrobromide

Uniqueness

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide is unique due to its specific substitution pattern and the presence of the methyl ester moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRMJCGZUFXWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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